molecular formula C12H17N B15264527 N-cyclobutyl-3,5-dimethylaniline

N-cyclobutyl-3,5-dimethylaniline

Cat. No.: B15264527
M. Wt: 175.27 g/mol
InChI Key: ZGGDNWXSISBXDR-UHFFFAOYSA-N
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Description

N-Cyclobutyl-3,5-dimethylaniline is a substituted aniline derivative featuring a cyclobutyl group attached to the nitrogen atom and two methyl groups at the 3- and 5-positions of the aromatic ring. For example, 1n is prepared from 1-bromo-3,5-dimethylbenzene and cyclopropylamine, followed by purification via silica gel chromatography . The cyclobutyl variant likely follows a similar pathway, with the cyclobutyl group introducing distinct steric and electronic effects compared to smaller or bulkier substituents.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-cyclobutyl-3,5-dimethylaniline

InChI

InChI=1S/C12H17N/c1-9-6-10(2)8-12(7-9)13-11-4-3-5-11/h6-8,11,13H,3-5H2,1-2H3

InChI Key

ZGGDNWXSISBXDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2CCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclobutyl-3,5-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of 3,5-dimethylaniline with cyclobutyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, can occur at the aromatic ring, introducing functional groups like nitro or sulfonic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Quinones, nitroso derivatives

    Reduction: Corresponding amine

    Substitution: Nitro or sulfonic acid derivatives

Scientific Research Applications

N-cyclobutyl-3,5-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3,5-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of N-Substituted 3,5-Dimethylaniline Derivatives
Compound Name Substituent on N Molecular Weight Key Properties/Applications References
N-Cyclobutyl-3,5-dimethylaniline Cyclobutyl ~191.27* Potential corrosion inhibitor; steric hindrance effects inferred -
N-Cyclopropyl-3,5-dimethylaniline Cyclopropyl 175.26 Used in electrochemical [3+2] annulation with styrene
N-tert-Butyl-3,5-dimethylaniline tert-Butyl 177.29 High steric bulk; boiling point: 69–70°C at 0.75 mmHg
4-Bromo-3,5-dimethylaniline Bromine (C4) 200.09 Precursor for Suzuki coupling; 90% yield via bromination
4-Methoxy-3,5-dimethylaniline Methoxy (C4) 165.23 Electron-donating group; used in conjugation strategies

*Calculated based on molecular formula C₁₂H₁₇N.

  • Steric Effects: The cyclobutyl group offers intermediate steric bulk compared to the smaller cyclopropyl and larger tert-butyl groups. This influences reactivity in reactions like annulation or polymerization. For instance, N-cyclopropyl-3,5-dimethylaniline undergoes electrochemical [3+2] annulation with styrene at carbon anodes , whereas the cyclobutyl analog may exhibit slower kinetics due to increased ring strain and size.
  • Electronic Effects : Electron-donating methyl groups at the 3- and 5-positions enhance aromatic ring stability. Substituents on nitrogen (e.g., tert-butyl, cyclobutyl) modulate electron density at the amine, affecting interactions in applications like metal ion adsorption .
Corrosion Inhibition

The cyclobutyl group’s rigidity and moderate steric hindrance could enhance polymer film stability compared to linear alkyl substituents.

DNA Adduct Formation

3,5-Dimethylaniline derivatives, such as N-acetoxy-3,5-dimethylaniline , form DNA adducts via metabolic activation, leading to mutagenic effects . The cyclobutyl substituent may reduce adduct formation compared to smaller groups (e.g., acetyl) due to steric hindrance of metabolic enzymes .

Metal Ion Adsorption

N,N-(octane-1,8-diyldiene)di(2-hydroxyl-3,5-dimethylaniline) demonstrates Co²⁺ adsorption via electrostatic interactions and ligand binding . The cyclobutyl variant’s nitrogen lone pair could similarly coordinate metals, but its larger substituent might reduce binding efficiency compared to smaller amines.

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